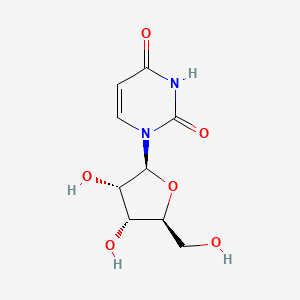

L-Uridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-PSQAKQOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Uridine's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Uridine, a naturally occurring pyrimidine (B1678525) nucleoside, plays a pivotal role in neuronal function and health. Its mechanism of action is multifaceted, primarily involving two key pathways: its role as a precursor in the synthesis of phosphatidylcholine (PC), a major component of neuronal membranes, and its function as a signaling molecule through the activation of P2Y receptors upon conversion to uridine (B1682114) triphosphate (UTP). This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades. The evidence presented underscores the potential of this compound as a therapeutic agent for neurodegenerative diseases and cognitive enhancement.

Core Mechanisms of Action

This compound exerts its effects on neuronal cells through two principal, interconnected pathways:

-

Phosphatidylcholine Synthesis (Kennedy Pathway): Uridine serves as a crucial precursor for the synthesis of cytidine (B196190) triphosphate (CTP) in the brain.[1][2] CTP is a rate-limiting substrate in the Kennedy pathway, where it combines with phosphocholine (B91661) to form CDP-choline. This intermediate then reacts with diacylglycerol (DAG) to produce phosphatidylcholine (PC), a fundamental phospholipid essential for the formation and integrity of neuronal membranes, including synaptic membranes and neurites.[1][3]

-

P2Y Receptor Activation: Uridine is readily phosphorylated in neuronal cells to form uridine triphosphate (UTP).[4] Extracellular UTP acts as a potent agonist for G protein-coupled P2Y receptors, particularly P2Y2, P2Y4, and P2Y6.[1][2] Activation of these receptors initiates downstream signaling cascades involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), influencing a range of cellular processes including neurite outgrowth, neuronal differentiation, and synaptic function.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of uridine supplementation on neuronal cells.

Table 1: Effect of Uridine and/or Docosahexaenoic Acid (DHA) on Brain Phosphatide Levels in Gerbils

| Treatment Group | Phosphatidylcholine (PC) (% Change vs. Control) | Phosphatidylethanolamine (PE) (% Change vs. Control) | Sphingomyelin (SM) (% Change vs. Control) | Phosphatidylserine (PS) (% Change vs. Control) | Phosphatidylinositol (PI) (% Change vs. Control) |

| UMP Diet + Vehicle | +18% | +33% | +16% | +6% | +48% |

| Control Diet + DHA | +26% | +10% | +24% | +50% | +53% |

| UMP Diet + DHA | +66% | +108% | +100% | +75% | +94% |

Data adapted from Holguin et al., 2008.[4] Gerbils were fed a diet supplemented with 0.5% UMP and/or administered 300 mg/kg DHA by gavage for 4 weeks.

Table 2: Effect of Uridine Monophosphate (UMP) and/or Docosahexaenoic Acid (DHA) on Synaptic Protein Levels in Gerbil Brain

| Treatment Group | PSD-95 (% of Control) | Syntaxin-3 (% of Control) | β-tubulin (% of Control) |

| UMP Diet + Vehicle | 116 ± 8 | 116 ± 6 | 100 ± 1 |

| Control Diet + DHA | 125 ± 11 | 120 ± 10 | 93 ± 2 |

| UMP Diet + DHA | 142 ± 5 | 131 ± 8 | 102 ± 1 |

Data are presented as means ± SEM. Adapted from Wurtman et al., 2009.[5]

Table 3: Effect of Uridine Monophosphate (UMP) Supplementation on Neurofilament Protein Levels in Aged Rats

| Protein | % of Control | p-value |

| Neurofilament-70 (NF-70) | 182 ± 25% | <0.05 |

| Neurofilament-M (NF-M) | 221 ± 34% | <0.01 |

Data adapted from Wang et al., 2005.[3] Aged rats were fed a diet supplemented with 2.5% UMP for 6 weeks.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.

Experimental Workflow: Neurite Outgrowth Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on neurite outgrowth in PC12 cells.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature on this compound's effects. These protocols are based on standard laboratory practices and information inferred from published studies.

Protocol 1: Neurite Outgrowth Assay in PC12 Cells

Objective: To quantify the effect of this compound on neurite outgrowth in NGF-differentiated PC12 cells.

Materials:

-

PC12 cells

-

Collagen Type IV coated 24-well plates

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF), 50 ng/mL stock

-

This compound stock solution (e.g., 100 mM in sterile water)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-β-III tubulin (neuronal specific)

-

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

-

DAPI stain

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

-

Differentiation: After 24 hours, replace the medium with a low-serum differentiation medium (e.g., DMEM with 1% HS) containing 50 ng/mL NGF.

-

Treatment: Add this compound to the differentiation medium at final concentrations ranging from 10 µM to 100 µM. Include a vehicle control (sterile water).

-

Incubation: Incubate the cells for 4 days at 37°C in a humidified 5% CO2 incubator.

-

Fixation and Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with anti-β-III tubulin primary antibody (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to quantify the number of neurite-bearing cells, the number of neurites per cell, and the average neurite length. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

-

Protocol 2: Western Blot for Synaptic Proteins in Gerbil Brain

Objective: To determine the relative protein levels of Synapsin-1 and PSD-95 in the brains of gerbils treated with UMP and DHA.

Materials:

-

Gerbil brain tissue (hippocampus or whole brain)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Synapsin-1, anti-PSD-95, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Tissue Homogenization: Homogenize frozen gerbil brain tissue in ice-cold RIPA buffer.

-

Protein Extraction: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Synapsin-1, PSD-95, and β-actin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the β-actin band to correct for loading differences.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Neurofilament mRNA

Objective: To quantify the relative mRNA expression levels of Neurofilament-M (NF-M) and Neurofilament-70 (NF-L) in neuronal cells treated with uridine.

Materials:

-

Neuronal cells (e.g., PC12 cells or primary neurons)

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Forward and reverse primers for NF-M, NF-L, and a reference gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from control and uridine-treated neuronal cells using an RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each gene (NF-M, NF-L, and GAPDH) and each sample. Each reaction should contain SYBR Green qPCR Master Mix, forward and reverse primers, and cDNA template.

-

Real-Time PCR: Perform the qPCR using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes (NF-M and NF-L) to the Ct value of the reference gene (GAPDH) for each sample (ΔCt). Then, normalize the ΔCt values of the treated samples to the ΔCt of the control sample (ΔΔCt).

-

The fold change in gene expression is calculated as 2^(-ΔΔCt).

-

Conclusion

This compound demonstrates a robust and dual mechanism of action in neuronal cells, promoting both the structural integrity of neuronal membranes through enhanced phosphatidylcholine synthesis and the activation of key signaling pathways via P2Y receptors. The quantitative data from preclinical studies consistently show that uridine supplementation, particularly in combination with other key nutrients like DHA, can significantly increase the levels of synaptic proteins and promote neurite outgrowth. The provided experimental protocols offer a framework for researchers to further investigate the neurotrophic and synaptogenic properties of this compound. These findings strongly support the continued exploration of this compound as a therapeutic strategy for conditions associated with neuronal damage and cognitive decline.

References

- 1. Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of L-Uridine in Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal biological role of L-Uridine in the synthesis of pyrimidines, essential components of nucleic acids and vital for numerous cellular processes. This document provides a comprehensive overview of the biochemical pathways, quantitative data on key enzymatic reactions, and detailed experimental protocols for the study of uridine (B1682114) metabolism.

Introduction: The Significance of Uridine in Cellular Metabolism

Uridine, a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and a precursor for the synthesis of other pyrimidine nucleotides.[1] Cells can acquire uridine for their metabolic needs through two primary mechanisms: the de novo synthesis pathway, which builds pyrimidines from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1][2] this compound is a key player in the salvage pathway, providing a crucial mechanism for cells to efficiently reutilize pyrimidines, thereby conserving energy.[1][3] The balance between these two pathways is tightly regulated and varies depending on cell type and proliferative state.[1] Understanding the intricacies of uridine metabolism is paramount for research in cancer biology, metabolic disorders, and the development of targeted therapeutics.

Biochemical Pathways of Pyrimidine Synthesis

De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is an energy-intensive process that begins with simple molecules like bicarbonate, aspartate, and glutamine.[4][] This pathway ultimately leads to the formation of Uridine Monophosphate (UMP), the first pyrimidine nucleotide synthesized.[4][] From UMP, other pyrimidine nucleotides such as Uridine Diphosphate (UDP), Uridine Triphosphate (UTP), and Cytidine Triphosphate (CTP) are subsequently produced.[4]

Pyrimidine Salvage Pathway: The Role of this compound

The salvage pathway provides a more energy-efficient route to pyrimidine nucleotide synthesis by recycling existing nucleosides and nucleobases.[6] this compound is a central substrate in this pathway. It is transported into the cell and can be either reversibly phosphorolysed to uracil (B121893) and ribose-1-phosphate (B8699412) by uridine phosphorylase (UPase) or directly phosphorylated to UMP by uridine-cytidine kinase (UCK) .[3][7] UMP then enters the main pyrimidine synthesis pathway to produce UDP, UTP, and CTP.

Quantitative Data

Metabolite Concentrations

The concentration of uridine and its phosphorylated derivatives can vary between different cell types and physiological states.

| Metabolite | Concentration Range | Tissue/Cell Type | Reference |

| Plasma Uridine | 3 - 8 µM | Human Plasma | |

| Intracellular UTP | 0.67 - 2.90 nmol/106 cells | Hybridoma cells | [8] |

| Intracellular GTP | 0.23 - 1.30 nmol/106 cells | Hybridoma cells | [8] |

| Extracellular UTP | 1 - 10 nM (resting), up to 20-fold increase upon stimulation | Cultured cells | [9] |

| Plasma UTP | 14 ± 3 nmol/L (control), 22 ± 3 nmol/L (STEMI) | Human Plasma | [10] |

Enzyme Kinetic Parameters

The efficiency of the key enzymes in the pyrimidine salvage pathway is critical for cellular homeostasis.

Table 2: Kinetic Parameters of Human Uridine Phosphorylase 1 (UPP1)

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Uridine | 100 ± 10 | 1.2 ± 0.1 | 0.6 | 6.0 x 103 | [11] |

| Phosphate | 350 ± 40 | 1.3 ± 0.1 | - | - | [11] |

Table 3: Kinetic Parameters of Human Uridine-Cytidine Kinase 2 (UCK2)

| Substrate | Km (µM) | Vmax (pmol/min/µg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Uridine | 15.6 ± 2.5 | 1850 ± 120 | 0.024 | 1.5 x 103 | [12] |

| Cytidine | 7.8 ± 1.2 | 1160 ± 70 | 0.015 | 1.9 x 103 | [12] |

| ATP | 52.1 ± 7.8 | - | - | - | [12] |

Experimental Protocols

Spectrophotometric Assay for Uridine Phosphorylase (UPase) Activity

This protocol allows for the determination of UPase activity by monitoring the change in absorbance resulting from the conversion of uridine to uracil.

Workflow:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Solution: 2 mM Uridine in Assay Buffer.

-

Phosphate Solution: 100 mM Potassium Phosphate, pH 7.5.

-

Enzyme Extract: Cell or tissue lysate containing UPase.

-

-

Assay Procedure:

-

In a quartz cuvette, combine 500 µL of Assay Buffer, 100 µL of Substrate Solution, and 100 µL of Phosphate Solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50-100 µL of the enzyme extract.

-

Immediately monitor the decrease in absorbance at 290 nm for 5-10 minutes using a spectrophotometer. The conversion of uridine to uracil results in a decrease in absorbance at this wavelength.

-

Calculate the rate of change in absorbance (ΔA/min).

-

-

Data Analysis:

-

The enzyme activity is calculated using the Beer-Lambert law (A = εcl), where the change in molar extinction coefficient (Δε) for the conversion of uridine to uracil at 290 nm is used. The specific activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

Quantification of Intracellular Uridine Nucleotides by HPLC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of intracellular UMP, UDP, and UTP.

Workflow:

Methodology:

-

Sample Preparation:

-

Harvest cultured cells (typically 1-5 x 106 cells) by trypsinization or scraping, followed by washing with ice-cold PBS.

-

Perform rapid quenching of metabolism and extraction of metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Incubate on ice for 15-30 minutes to ensure complete extraction.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

HPLC-MS/MS Analysis:

-

Inject the extracted sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS).[13]

-

Separate the nucleotides using a suitable column (e.g., a C18 reversed-phase column) and a gradient elution program.[14]

-

Detect and quantify UMP, UDP, and UTP using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

-

-

Data Analysis:

-

Generate standard curves for each nucleotide using known concentrations of pure standards.

-

Quantify the amount of each nucleotide in the samples by comparing their peak areas to the standard curves.

-

Normalize the results to the cell number or total protein concentration of the initial sample.

-

Conclusion

This compound plays a central and multifaceted role in pyrimidine metabolism, primarily through the salvage pathway. This pathway is critical for cellular economy and is tightly interconnected with the de novo synthesis route. A thorough understanding of the enzymes, kinetics, and regulation of uridine metabolism is essential for researchers in various fields. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to investigate the intricate world of pyrimidine biosynthesis and its implications in health and disease.

References

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

- 4. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]

- 6. mdpi.com [mdpi.com]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive Inotropic Effects by Uridine Triphosphate (UTP) and Uridine Diphosphate (UDP) via P2Y2 and P2Y6 Receptors on Cardiomyocytes and Release of UTP in Man During Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 14. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on L-Uridine Transport and Metabolism in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Uridine, a fundamental pyrimidine (B1678525) nucleoside, is a critical precursor for the synthesis of RNA and plays a pivotal role in the central nervous system (CNS). Its significance extends to the biosynthesis of phosphatidylcholine, a primary component of neuronal membranes, through the Kennedy pathway.[1][2] The brain's capacity for de novo pyrimidine synthesis is limited, making it highly dependent on the salvage pathway, which utilizes uridine (B1682114) transported from the circulation.[3][4] This guide provides a comprehensive technical overview of the mechanisms governing this compound's transport across the blood-brain barrier (BBB) and its subsequent intracellular metabolism, offering insights for research and therapeutic development.

This compound Transport into the Brain

The passage of uridine from the bloodstream into the brain parenchyma is a meticulously regulated process mediated by specialized nucleoside transporters located on the endothelial cells of the BBB and on brain cells themselves.[2][5] These transporters are categorized into two main families: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[1]

-

Equilibrative Nucleoside Transporters (ENTs/SLC29 family): These transporters facilitate the bidirectional movement of uridine down its concentration gradient. The two primary isoforms in the brain are ENT1 and ENT2. They are characterized by a low affinity for uridine (high Kₘ values) and are therefore most significant when plasma uridine levels are elevated.[1][6]

-

Concentrative Nucleoside Transporters (CNTs/SLC28 family): These are high-affinity, sodium-dependent transporters that move uridine into cells against its concentration gradient.[7] CNT2 is the primary high-affinity transporter for uridine at the BBB and is crucial for uptake at physiological plasma concentrations.[2][6][8]

The rate of uridine uptake is a major determining factor for its subsequent metabolic utilization in processes like phosphatide synthesis.[2]

Quantitative Data: Uridine Transport

The following tables summarize key quantitative data related to uridine concentrations and transporter kinetics.

Table 1: Typical Uridine Concentrations in Biological Fluids

| Fluid Compartment | Species | Concentration | Citation(s) |

|---|---|---|---|

| Plasma | Gerbil | 6.6 ± 0.58 µM | [1] |

| Plasma (after UMP) | Gerbil | 32.7 ± 1.85 µM | [1] |

| Brain Interstitial Fluid | Rat | < 1 µM | [5] |

| Cerebrospinal Fluid (CSF) | Human | Variable, can decrease in head injury |[9] |

Table 2: Kinetic Properties of Key Uridine Transporters in the Brain

| Transporter | Family | Transport Type | Affinity (Kₘ) for Uridine | Key Characteristics | Citation(s) |

|---|---|---|---|---|---|

| ENT1 | SLC29 | Equilibrative | High µM range (e.g., 214 ± 23 µM in synaptosomes) | Na⁺-independent, bidirectional, sensitive to nitrobenzylthioinosine (NBMPR). | [1][10] |

| ENT2 | SLC29 | Equilibrative | High µM range (e.g., 300 ± 51 µM in synaptosomes) | Na⁺-independent, bidirectional, resistant to NBMPR. | [1][10] |

| CNT2 | SLC28 | Concentrative | High Affinity (Low µM) | Na⁺-dependent, unidirectional influx, purine-preferring but transports uridine. |[2][5][6] |

Intracellular Metabolism of Uridine

Once inside a brain cell, uridine is rapidly phosphorylated to enter the pyrimidine salvage pathway. This pathway is essential for the synthesis of nucleotide triphosphates required for RNA synthesis and membrane production. The enzymes in this pathway are generally of low affinity, meaning their activity is highly dependent on the availability of uridine substrate.[11][12]

The primary metabolic fates of uridine are:

-

The Pyrimidine Salvage Pathway: Uridine is sequentially phosphorylated to form Uridine Monophosphate (UMP), Uridine Diphosphate (UDP), and Uridine Triphosphate (UTP).[1] UTP can then be aminated to form Cytidine (B196190) Triphosphate (CTP).[11][13]

-

The Kennedy Pathway: UTP and subsequent CTP are essential for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. CTP combines with phosphocholine (B91661) to form CDP-choline, a rate-limiting precursor in PC synthesis.[12][14][15]

-

P2Y Receptor Activation: UTP and UDP can be released into the extracellular space, where they act as signaling molecules by activating P2Y G-protein coupled receptors (specifically P2Y2, P2Y4, and P2Y6), which are involved in neuronal growth and differentiation.[1][6]

Key Enzymes in Uridine Metabolism

-

Uridine-Cytidine Kinase (UCK): Catalyzes the first, rate-limiting step, phosphorylating uridine to UMP. This enzyme is subject to feedback inhibition by UTP and CTP.[1][16]

-

UMP-CMP Kinase (UMP-CMPK): Converts UMP to UDP.[1]

-

Nucleoside Diphosphate Kinase (NDPK): Converts UDP to UTP.[1]

-

CTP Synthase: Catalyzes the amination of UTP to CTP.[11][13]

-

CTP:phosphocholine cytidylyltransferase (CT): The rate-limiting enzyme in the Kennedy pathway, which synthesizes CDP-choline from CTP and phosphocholine.[12][14]

Visualizing Uridine Transport and Metabolism

The following diagrams illustrate the key pathways for uridine as it moves from the blood into the brain and is metabolized.

References

- 1. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uridine and cytidine in the brain: their transport and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain pyrimidine nucleotide synthesis and Alzheimer disease | Aging [aging-us.com]

- 4. Metabolic regulation of uridine in the brain [arpi.unipi.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution of CNT2 and ENT1 transcripts in rat brain: selective decrease of CNT2 mRNA in the cerebral cortex of sleep-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alterations in cerebrospinal fluid uridine, hypoxanthine, and xanthine in head-injured patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleoside transport in rat cerebral-cortical synaptosomes. Evidence for two types of nucleoside transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. proteom.elte.hu [proteom.elte.hu]

- 12. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Short-term administration of uridine increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Synthesis of L-Uridine from L-Ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing L-Uridine, an unnatural enantiomer of the canonical nucleoside D-Uridine, starting from L-ribose. L-nucleosides are of significant interest in the development of antiviral and anticancer therapeutics due to their potential for increased biological stability. This document details both the theoretical enzymatic pathways and the practically documented chemoenzymatic approaches, presenting experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction to this compound Synthesis

The synthesis of this compound from L-ribose is a critical process for the exploration of L-nucleoside-based pharmaceuticals. While the natural biological pathways exclusively handle D-sugars, the production of L-nucleosides requires alternative synthetic strategies. The ideal, though currently theoretical, approach involves a direct two-step enzymatic conversion. However, the most established and practical method is a chemoenzymatic route, beginning with a chemical synthesis of this compound, which can then be utilized as a substrate for subsequent enzymatic modifications.

Theoretical Fully Enzymatic Synthesis Pathway

In nature, the synthesis of D-Uridine can be achieved via a salvage pathway involving two key enzymatic steps. A theoretical pathway for this compound can be extrapolated from this natural process.

-

Phosphorylation of L-Ribose : The first step would involve the phosphorylation of L-ribose at the 5'-hydroxyl group to form L-ribose-5-phosphate. This reaction is catalyzed by a ribokinase (EC 2.7.1.15).

-

Conversion to L-Ribose-1-Phosphate : The L-ribose-5-phosphate would then be isomerized to L-ribose-1-phosphate by a phosphopentomutase (EC 5.4.2.7).

-

Glycosidic Bond Formation : Finally, a nucleoside phosphorylase, such as uridine (B1682114) phosphorylase (UP, EC 2.4.2.3) or pyrimidine (B1678525) nucleoside phosphorylase (PyNP, EC 2.4.2.2), would catalyze the reaction between L-ribose-1-phosphate and uracil (B121893) to form this compound.[1][2][3][4][5][6][7][8]

Current Limitations : This fully enzymatic pathway for this compound remains theoretical. Ribokinases and nucleoside phosphorylases exhibit high stereospecificity for D-sugars and their derivatives.[8][9][10][11] To date, no wild-type or engineered enzymes have been reported to efficiently catalyze the phosphorylation of L-ribose and the subsequent coupling with uracil to produce this compound. Future advances in enzyme engineering may overcome these limitations.[12][13]

Documented Chemoenzymatic Synthesis of this compound

The established method for producing this compound from L-ribose is a chemoenzymatic approach. This involves an initial chemical synthesis of the nucleoside, which can then be used as a substrate for enzymatic modifications. The most well-documented subsequent enzymatic reaction is phosphorylation.

Part 1: Chemical Synthesis of this compound from L-Ribose

This compound has been successfully synthesized from L-ribose via a chemical coupling reaction with silylated uracil.[14]

Experimental Protocol:

-

Step 1: Preparation of Protected L-Ribose: L-ribose is first converted to a protected form, such as 1-chloro-2,3,5-tri-O-benzoyl-L-ribofuranose, following established procedures for the D-isomer.[14]

-

Step 2: Silylation of Uracil: Uracil is reacted with a silylating agent like hexamethyldisilazane (B44280) (HMDS) to produce bis(trimethylsilyl)uracil.

-

Step 3: Coupling Reaction: The protected L-ribose derivative is mixed with bis(trimethylsilyl)uracil and heated (e.g., at 190°C for 45 minutes).[14]

-

Step 4: Deprotection and Purification: The resulting protected this compound (e.g., tribenzoyl-L-uridine) is deprotected using a reagent like sodium methoxide. The final this compound product is then purified, typically by recrystallization from ethanol.[14]

Part 2: Enzymatic Phosphorylation of this compound

Once synthesized, this compound can serve as a substrate for various enzymes. A key example is its phosphorylation by nucleoside phosphotransferases to produce 5'-L-uridylic acid.[14]

Experimental Protocol (Enzymatic Phosphorylation):

-

Enzyme Source: Nucleoside phosphotransferase can be prepared from sources such as carrot.[14]

-

Reaction Mixture: A typical reaction mixture contains this compound, a phosphate donor (e.g., sodium phenylphosphate), and a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

Incubation: The enzyme preparation is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination and Analysis: The reaction is terminated, often by heating. The products, such as 5'-L-uridylic acid, are then separated and quantified using techniques like ion-exchange chromatography.[14]

Quantitative Data

The enzymatic phosphorylation of this compound has been characterized kinetically, allowing for a comparison with its natural D-enantiomer.

| Substrate | Enzyme Source | Michaelis Constant (Km) | Reference |

| This compound | Carrot Nucleoside Phosphotransferase | 28 x 10-3 M | [14] |

| D-Uridine | Carrot Nucleoside Phosphotransferase | 5 x 10-3 M | [14] |

The higher Km value for this compound indicates a lower binding affinity of the carrot nucleoside phosphotransferase for the unnatural enantiomer compared to the natural D-Uridine.[14]

Conclusion

The synthesis of this compound from L-ribose is a pivotal step for the development of L-nucleoside-based therapeutics. Currently, a direct and efficient fully enzymatic pathway is not established due to the high stereospecificity of the required enzymes for D-sugars. The most reliable and documented method is a chemoenzymatic approach, which begins with a multi-step chemical synthesis to produce this compound, followed by potential enzymatic modifications such as phosphorylation. The quantitative data available for these subsequent enzymatic steps provide valuable insights into the interaction of unnatural L-nucleosides with biological systems. Future research focused on the discovery of novel, promiscuous enzymes or the engineering of existing ones to accept L-enantiomers could pave the way for a more streamlined and sustainable biocatalytic production of this compound and other L-nucleosides.

References

- 1. uniprot.org [uniprot.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Reactome | uracil + (deoxy)ribose 1-phosphate <=> (deoxy)uridine + orthophosphate [UPP] [reactome.org]

- 4. uridine phosphorylase activity | SGD [yeastgenome.org]

- 5. Uridine phosphorylase - Wikipedia [en.wikipedia.org]

- 6. Pyrimidine-nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Strained Conformations of Nucleosides in Active Sites of Nucleoside Phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the Plant Ribokinase and Discovery of a Role for Arabidopsis Ribokinase in Nucleoside Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. uniprot.org [uniprot.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

role of L-Uridine in RNA and DNA synthesis

An In-depth Technical Guide on the Core Role of L-Uridine in RNA and DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, is central to the synthesis of nucleic acids and other critical cellular components. Comprising a uracil (B121893) base linked to a ribose sugar, it serves as the primary precursor for the pyrimidine nucleotides essential for both RNA and DNA synthesis.[1][2] Cells maintain the necessary pools of these nucleotides through two highly regulated pathways: de novo synthesis, which builds pyrimidines from simple molecules, and salvage pathways, which recycle pre-existing nucleosides.[3][4] this compound, once available, is phosphorylated to Uridine Triphosphate (UTP), a direct building block for RNA.[5][6][7] Furthermore, UTP is the precursor for Cytidine Triphosphate (CTP), another essential ribonucleotide, and is metabolically converted to Deoxythymidine Triphosphate (dTTP), a key component of DNA.[3][8] Understanding these pathways is critical for research in cell biology, oncology, and the development of therapeutic agents that target nucleotide metabolism.

Biochemical Pathways of Uridine Nucleotide Synthesis

The cellular pool of pyrimidine nucleotides is sustained by the coordinated action of de novo and salvage synthesis pathways.

De Novo Pyrimidine Synthesis

The de novo pathway constructs the pyrimidine ring from basic precursors such as bicarbonate, glutamine, and aspartate.[3][] This energy-intensive process culminates in the production of Uridine Monophosphate (UMP), the first key pyrimidine nucleotide.[3][10] The pathway is tightly regulated, primarily through feedback inhibition, to match cellular demand.[3]

Key Steps:

-

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, a reaction catalyzed by Carbamoyl Phosphate Synthetase II (CPS II).[3][4] This is the primary rate-limiting and regulated step in animals.[11]

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[]

-

Ring Closure: The enzyme dihydroorotase facilitates the cyclization of carbamoyl aspartate to produce dihydroorotate (B8406146).[4][11]

-

Oxidation: Dihydroorotate is oxidized to orotate (B1227488) by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4][11]

-

UMP Formation: Orotate phosphoribosyltransferase adds a ribose-5-phosphate (B1218738) group from PRPP to orotate, forming orotidine (B106555) monophosphate (OMP).[10] OMP is then decarboxylated by OMP decarboxylase to yield UMP.[3][10]

Regulation: The de novo pathway is allosterically regulated. The end-product UTP acts as a feedback inhibitor of CPS II, while ATP and PRPP are activators, ensuring that pyrimidine production is aligned with the cell's energy status and biosynthetic needs.[3][10][11]

The Pyrimidine Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pyrimidine bases and nucleosides (like this compound) from the degradation of nucleic acids.[3] This pathway is particularly vital in cells with low or no de novo synthesis capability.[3][12] The central reaction involves the direct phosphorylation of uridine to UMP by the enzyme uridine kinase (UCK), utilizing ATP as the phosphate donor.[12][13]

Uridine's Role in RNA Synthesis

For uridine to be incorporated into RNA, UMP must be converted to its triphosphate form, UTP. This process involves two sequential phosphorylation steps catalyzed by kinases.[10][13] UTP serves as a direct substrate for RNA polymerases during transcription.[5][6] Furthermore, UTP is the precursor to CTP, the other essential pyrimidine ribonucleotide, in a reaction catalyzed by CTP synthetase.[3][6]

Uridine's Role in DNA Synthesis

While uridine is a component of RNA, its derivative, thymidine, is unique to DNA. The synthesis of the DNA building block deoxythymidine triphosphate (dTTP) originates from uridine nucleotides. This critical metabolic conversion ensures the availability of all necessary precursors for DNA replication.

Key Conversion Steps:

-

Reduction: The process begins with the reduction of a uridine diphosphate (B83284) (UDP) to deoxyuridine diphosphate (dUDP) by the enzyme ribonucleotide reductase.[8]

-

Phosphorylation and Hydrolysis: dUDP is phosphorylated to dUTP, which is then rapidly hydrolyzed to deoxyuridine monophosphate (dUMP) by dUTPase. This step is crucial to prevent the misincorporation of uracil into DNA.[8]

-

Methylation: In the hallmark step, thymidylate synthase methylates dUMP to form deoxythymidine monophosphate (dTMP).[8] This reaction is a major target for chemotherapy drugs like 5-Fluorouracil.[3]

-

Final Phosphorylations: dTMP is phosphorylated twice, first to dTDP and then to dTTP, making it ready for incorporation into DNA by DNA polymerases.[8]

Quantitative Data Summary

The efficiency and regulation of these pathways can be understood through quantitative analysis of enzyme kinetics and nucleotide pool concentrations.

| Parameter | Analyte | Value | Organism/System | Significance |

| Michaelis Constant (Km) | This compound | 28 x 10-3 M | Carrot Nucleoside Phosphotransferase | Demonstrates that the non-natural enantiomer this compound can be a substrate, albeit with lower affinity than the natural D-Uridine.[14] |

| Michaelis Constant (Km) | D-Uridine | 5 x 10-3 M | Carrot Nucleoside Phosphotransferase | Provides a baseline affinity for the natural substrate in this enzyme system.[14] |

| Basal Nucleotide Pool | Cytidine Nucleotides | ~1 nmol / 106 cells | Novikoff Rat Hepatoma Cells | Represents the lower end of nucleotide pool concentrations in this cell line under standard culture conditions.[15] |

| Basal Nucleotide Pool | Adenosine Nucleotides | ~8 nmol / 106 cells | Novikoff Rat Hepatoma Cells | Represents the higher end of nucleotide pool concentrations, highlighting the differential requirements for purines and pyrimidines.[15] |

| Effect of Supplementation | Uridine Nucleotides | 3-4 nmol increase / 106 cells | Novikoff Rat Hepatoma Cells (1 mM Uridine) | Shows that exogenous uridine can significantly expand the intracellular nucleotide pool, primarily the cytoplasmic pool.[15] |

Experimental Protocols

Measuring the rate of RNA synthesis is a common experimental goal. The uridine incorporation assay, using a modified uridine analog, is a standard technique for this purpose.

Uridine Incorporation Assay for Measuring Nascent RNA Synthesis

This method quantifies newly synthesized RNA by introducing a labeled uridine analog (e.g., 5-ethynythis compound, 5-EU) into cell culture, which is incorporated into nascent RNA transcripts.[16][17] The incorporated analog can then be detected via a "click" chemistry reaction with a fluorescent azide (B81097), allowing for visualization and quantification.

Materials:

-

Cell culture medium and supplements

-

Adherent or suspension cells

-

5-ethynythis compound (5-EU) stock solution

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Click chemistry detection reagents (e.g., fluorescent azide, copper(II) sulfate, reducing agent)

-

Nuclear counterstain (e.g., Hoechst or DAPI)

-

Fluorescence microscope or flow cytometer

Protocol Steps:

-

Cell Culture: Plate cells at a suitable density and allow them to attach or reach the desired confluency.

-

Metabolic Labeling (Pulse): Remove the culture medium and replace it with fresh medium containing 5-EU at a final concentration of 0.1-1 mM. Incubate for a period ranging from 30 minutes to 2 hours at 37°C.[16] This "pulse" labels RNA synthesized during this window.

-

Cell Fixation: Aspirate the labeling medium and wash the cells once with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.[18]

-

Permeabilization: Remove the fixative and wash twice with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature to allow detection reagents to access the nucleus.[18]

-

Click Reaction: Remove the permeabilization buffer and wash with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light. This step conjugates the fluorescent azide to the incorporated 5-EU.

-

Washing and Staining: Wash the cells twice with PBS. If desired, incubate with a nuclear counterstain like Hoechst 33342 for 30 minutes to visualize all cell nuclei.[18]

-

Imaging/Analysis: Wash the cells a final time with PBS. The cells are now ready for analysis by fluorescence microscopy or flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of newly synthesized RNA.

Conclusion

This compound is an indispensable molecule at the crossroads of cellular proliferation and function. Its metabolism through the de novo and salvage pathways provides the essential UTP and CTP for RNA transcription and, through a series of enzymatic conversions, the dTTP required for DNA replication. The intricate regulation of these pathways ensures that nucleotide pools are precisely maintained to meet cellular demands. The ability to probe these pathways using metabolic labeling techniques offers powerful tools for researchers in basic science and drug development, particularly in fields like oncology where the dysregulation of nucleotide synthesis is a common vulnerability to be exploited.

References

- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. olympusconfocal.com [olympusconfocal.com]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Uridine triphosphate - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. Describe the path for the synthesis of TTP from UTP. | Filo [askfilo.com]

- 10. davuniversity.org [davuniversity.org]

- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleotide pools in Novikoff rat hepatoma cells growing in suspension culture. 3. Effects of nucleosides in medium on levels of nucleotides in separate nucleotide pools for nuclear and cytoplasmic RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uridine incorporation assay [bio-protocol.org]

- 17. escholarship.org [escholarship.org]

- 18. benchchem.com [benchchem.com]

L-Uridine's Role in the Galactose Glycolysis Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the role of L-Uridine in the galactose glycolysis pathway, primarily focusing on its influence on the Leloir pathway. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction

Galactose is a critical monosaccharide that is primarily metabolized through the Leloir pathway to be converted into glucose-1-phosphate, which then enters glycolysis. Uridine-containing sugar nucleotides, specifically uridine (B1682114) diphosphate (B83284) (UDP)-glucose and UDP-galactose, are central intermediates in this process. This compound serves as a salvage precursor for the synthesis of these essential molecules. This guide explores the nuanced role of this compound, highlighting its potential therapeutic applications in conditions like galactosemia, as well as its inhibitory effects on key enzymes in the pathway.

The Leloir Pathway and the Central Role of UDP-Sugars

The Leloir pathway is the principal route for galactose metabolism and consists of four key enzymatic steps:

-

Galactose Mutarotase (GALM): Converts β-D-galactose to its active α-D-galactose form.

-

Galactokinase (GALK): Phosphorylates α-D-galactose to galactose-1-phosphate.

-

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1]

-

UDP-galactose 4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.[1]

UDP-glucose is a crucial substrate for the GALT-catalyzed step, and its availability can be a rate-limiting factor in galactose metabolism. This compound plays a vital role in the synthesis of UDP-glucose. Through the salvage pathway, uridine is converted to uridine triphosphate (UTP). Subsequently, UDP-glucose pyrophosphorylase (UGPase) catalyzes the reaction of UTP with glucose-1-phosphate to produce UDP-glucose.

This compound as a Modulator of the Galactose Glycolysis Pathway

This compound exerts a dual influence on the galactose glycolysis pathway. It serves as a precursor for essential UDP-sugars while also acting as a potential inhibitor of a key enzyme.

This compound as a Precursor for UDP-Sugars

The administration of uridine has been shown to increase the intracellular concentrations of UDP-galactose and UDP-glucose.[2] This is particularly relevant in the context of galactosemia, a genetic disorder characterized by a deficiency in GALT activity. In such cases, a deficit of UDP-galactose is hypothesized to be responsible for some of the long-term complications.[2] Supplementing with uridine is considered a potential therapeutic strategy to boost UDP-galactose levels.[2]

This compound as an Inhibitor of GALT

Conversely, studies have demonstrated that uridine and its phosphorylated form, UTP, can act as inhibitors of GALT. This inhibition is competitive with respect to the substrate UDP-glucose. This finding suggests a potential regulatory mechanism and necessitates a cautious approach when considering uridine supplementation, especially in individuals with already compromised GALT activity.

Quantitative Data

The following tables summarize key quantitative data regarding the kinetics of enzymes in the galactose pathway and the effects of this compound supplementation.

| Parameter | Value | Enzyme | Substrate(s) | Source |

| Apparent K | 0.38 mmol/L | GALT | Galactose-1-Phosphate | [3][4] |

| Apparent K | 0.071 mmol/L | GALT | UDP-glucose | [3][4] |

| Apparent K | 0.024 mM | Galactosyltransferase | UDP-galactose | [5][6] |

| Inhibition Constant (K | 0.15 to 0.20 mM | GALT | Uridine (competitive with UDP-glucose) | |

| Normal GALT Activity | 23.8 (± 3.8) µmol · (gHgb)⁻¹ · h⁻¹ | GALT | [3] | |

| Table 1: Kinetic Parameters of Key Enzymes in Galactose Metabolism. |

| Supplementation Cocktail (1x) | Concentration | Cell Line | Effect on Galactosylation | Source |

| Uridine (U) | 1 mM | GS-CHO | Increased from 3% (0x) to 21% (8x) and 23% (20x) | [7] |

| Manganese Chloride (M) | 0.002 mM | GS-CHO | Synergistic effect with Uridine and Galactose | [7] |

| Galactose (G) | 5 mM | GS-CHO | [7] | |

| Uridine | 10 mmol/L | Erythrocytes | Several-fold increase in UDP-galactose and UDP-glucose levels | [8] |

| Table 2: Effects of Uridine Supplementation on Galactosylation and UDP-Sugar Levels. |

Experimental Protocols

GALT Activity Assay (Indirect Method)

This protocol provides a general framework for an indirect assay to measure GALT enzyme activity in cell lysates.

-

Cell Culture and Lysate Preparation:

-

Culture cells (e.g., fibroblasts) to approximately 70% confluency in appropriate media.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., HEPES/KOH lysis buffer with protease inhibitors) on ice.

-

Determine the total protein concentration of the lysate. A minimum of 10 µg of total protein per sample is recommended for reliable results.[9]

-

-

Enzyme Reaction:

-

Prepare duplicate wells for each sample in a 96-well plate.

-

To one set of wells, add 50 µl of GALT Activity Assay Reaction Buffer (containing galactose-1-phosphate).[9]

-

To the duplicate set of wells, add 50 µl of GALT Activity Assay Control Buffer (lacking galactose-1-phosphate).[9]

-

Add the cell lysate to each well.

-

Shake the plate for 1 minute at room temperature.

-

Incubate the plate at 37°C for 1.5 hours.[9]

-

-

Data Analysis:

-

The assay indirectly measures GALT activity by quantifying the conversion of NADP to NADPH in subsequent enzymatic reactions, where GALT is the rate-limiting step.[9]

-

The difference in absorbance between the reaction and control wells is proportional to the GALT activity.

-

Quantification of UDP-Sugars by HPLC-MS

This protocol outlines a general procedure for the extraction and quantification of UDP-sugars from cell or tissue samples.

-

Sample Preparation and Extraction:

-

For cultured cells, wash with PBS and quench metabolic activity.

-

Perform a chloroform-methanol-water extraction to separate the polar metabolites, including UDP-sugars.[10]

-

Further purify the aqueous phase containing UDP-sugars using solid-phase extraction (SPE) with a porous graphitic carbon adsorbent.[10]

-

-

HPLC-MS Analysis:

-

Separate the purified UDP-sugars using high-performance liquid chromatography (HPLC) with a porous graphitic carbon column.[10]

-

Detect and quantify the UDP-sugars using electrospray ionization mass spectrometry (ESI-MS).[10]

-

Use an internal standard, such as UDP, for accurate quantification.[10]

-

Develop calibration curves using external standards of known concentrations.

-

Visualizations

Signaling Pathways

Caption: The Leloir Pathway and the influence of this compound metabolism.

Experimental Workflow

Caption: A generalized experimental workflow for studying this compound's effect.

Conclusion

This compound plays a multifaceted role in the galactose glycolysis pathway. As a precursor for UDP-sugars, it is essential for the proper functioning of the Leloir pathway and holds therapeutic potential for correcting UDP-galactose deficiencies. However, its inhibitory effect on GALT highlights a complex regulatory function that requires careful consideration in any therapeutic application. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate mechanisms of galactose metabolism and the potential for its modulation.

References

- 1. Engineering CHO cell metabolism for growth in galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uridine diphosphate galactose - Wikipedia [en.wikipedia.org]

- 3. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human plasma uridine diphosphate galactose-glycoprotein galactosyltransfertase. Purification, properties and kinetics of the enzyme-catalysed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human plasma uridine diphosphate galactose-glycoprotein galactosyltransfertase. Purification, properties and kinetics of the enzyme-catalysed reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of antibody galactosylation through feeding of uridine, manganese chloride, and galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deficit of uridine diphosphate galactose in galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web-api.polscientific.com [web-api.polscientific.com]

- 10. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Exploratory Studies of L-Uridine for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, has emerged as a promising agent in exploratory studies for cognitive enhancement. It plays a crucial role in the synthesis of brain phospholipids (B1166683) and synaptic membranes, essential components for neuronal function and plasticity. This technical guide provides a comprehensive overview of the current research on L-Uridine's effects on cognition, focusing on quantitative data from preclinical and clinical studies, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for cognitive disorders.

Introduction

Cognitive decline, a hallmark of aging and various neurological disorders, presents a significant and growing public health challenge. The intricate processes of learning and memory are fundamentally dependent on the structural and functional integrity of neuronal networks. A key element in maintaining this integrity is the continuous synthesis and turnover of neuronal membranes, particularly synaptic membranes, which are critical for neurotransmission and synaptic plasticity.[1] Uridine, often administered as uridine monophosphate (UMP), is a vital precursor for the synthesis of these membranes through its role in the Kennedy pathway, which produces phosphatidylcholine (PC).[2][3] Furthermore, uridine and its phosphorylated derivatives, such as uridine triphosphate (UTP), can act as signaling molecules by activating P2Y receptors, influencing neurite outgrowth and synaptic protein synthesis.[4][5] This guide synthesizes the findings from various exploratory studies to provide a detailed understanding of this compound's potential as a cognitive enhancer.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of uridine supplementation on brain biochemistry, neuronal morphology, and cognitive function.

Table 1: Effects of Uridine Supplementation on Brain Phospholipid Precursors and Metabolites

| Study Population | Intervention | Duration | Key Findings | Reference |

| Healthy Male Adults | Oral Uridine | 7 days | Significant increase in brain phosphomonoesters (PME) by 6.32% and phosphatidylethanolamine (B1630911) (PEtn) by 7.17%. No significant change in phosphocholine (B91661) (PCho). | [6] |

| Gerbils | Oral Uridine Monophosphate (UMP) | 15 minutes | Brain UTP increased from 254 ± 31.9 to 417 ± 50.2 pmol/mg tissue. Brain CTP increased from 56.8 ± 1.8 to 71.7 ± 1.8 pmol/mg tissue. Brain CDP-choline increased from 11.3 ± 0.5 to 16.4 ± 1 pmol/mg tissue. | [7] |

| Gerbils | Oral UMP (0.5%) and/or DHA (300 mg/kg) | 3 weeks | UMP + DHA: Significant increases (21-48%) in all five major brain phospholipids. UMP alone: Smaller but significant increases in brain phospholipids. | [8] |

Table 2: Effects of Uridine on Neurite Outgrowth

| Cell Line/Animal Model | Uridine Concentration/Dose | Duration | Key Findings | Reference |

| Neuro-2a (N2a) cells | 100 µM | - | Significantly longer neurite extensions (p<0.001) and a significant increase in neurite-bearing cells (p<0.001). 100 µM was the optimal concentration. | [9][10] |

| PC12 cells | Various concentrations | 4 days | Dose-dependent increase in the number of neurites per cell, neurite branching, and levels of neurofilament proteins. | [4][7] |

| Aged Rats | 2.5% UMP in diet | 6 weeks | Increased levels of neurofilament-70 (182±25% of control) and neurofilament-M (221±34% of control) proteins. | [11] |

Table 3: Effects of Uridine on Neurotransmitter Systems and Cognitive Performance

| Animal Model | Intervention | Duration | Key Findings | Reference |

| Aged Rats | 2.5% UMP in diet | 6 weeks | Potassium-evoked dopamine (B1211576) release was significantly greater in UMP-treated rats (341±21% of basal levels vs. 283±9% in controls). | [11] |

| Gerbils | UMP (0.5%), Choline (B1196258) (0.1%), and DHA (300 mg/kg/day) | 4 weeks | Co-administration of UMP with DHA and choline further enhanced performance on the four-arm radial maze, T-maze, and Y-maze tests compared to DHA and choline alone. | [5][12] |

| AD Mice | Oral uridine prodrug PN401 | - | Improved novel object recognition impairment. | [13][14] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the effects of this compound.

In Vivo Magnetic Resonance Spectroscopy (MRS) in Humans

-

Objective: To measure changes in brain phospholipid precursors after oral uridine administration.

-

Subjects: Healthy male volunteers.

-

Intervention: Oral administration of uridine for one week.

-

Methodology: 31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS) was used to quantify brain metabolites. This non-invasive technique allows for the in vivo measurement of phosphorus-containing compounds, including PME, PDE, and inorganic phosphate.

-

Data Analysis: Changes in the concentrations of phospholipid metabolites were compared between the uridine and placebo groups.[6]

Neurite Outgrowth Assays in Cell Culture

-

Objective: To assess the effect of uridine on neuritogenesis.

-

Cell Lines: Neuro-2a (N2a) neuroblastoma cells or PC12 pheochromocytoma cells.

-

Intervention: Cells were cultured in the presence of various concentrations of uridine. For PC12 cells, Nerve Growth Factor (NGF) was used to induce differentiation.

-

Methodology: Cells were photographed, and neurite length and the percentage of neurite-bearing cells were quantified using imaging software like ImageJ.[4][9]

-

Data Analysis: Statistical comparisons were made between uridine-treated and control groups.

Animal Studies on Cognitive Function

-

Objective: To evaluate the impact of uridine supplementation on learning and memory.

-

Animal Models: Gerbils or aged rats were commonly used.

-

Intervention: Uridine, often as UMP, was administered through the diet or by gavage, sometimes in combination with other phosphatide precursors like DHA and choline.

-

Methodology: A battery of behavioral tests was employed to assess different aspects of cognition, including:

-

Data Analysis: Performance metrics (e.g., number of correct choices, time to complete the task) were compared between the treatment and control groups.

Signaling Pathways and Mechanisms of Action

This compound is believed to enhance cognitive function through two primary mechanisms: by serving as a precursor for the synthesis of synaptic membranes and by activating P2Y receptors.

The Kennedy Pathway for Phosphatidylcholine Synthesis

Uridine plays a critical role in the Kennedy pathway, the primary route for the de novo synthesis of phosphatidylcholine (PC), a major component of neuronal membranes. Orally administered uridine crosses the blood-brain barrier and is converted to uridine triphosphate (UTP). UTP is then converted to cytidine (B196190) triphosphate (CTP), a rate-limiting substrate for the synthesis of CDP-choline. CDP-choline, in turn, combines with diacylglycerol (DAG) to form PC.[2][7] By increasing the availability of CTP, uridine supplementation can enhance the rate of PC synthesis, thereby promoting the formation and repair of synaptic membranes.[7]

P2Y Receptor Activation

Uridine triphosphate (UTP) can also act as an extracellular signaling molecule by activating P2Y purinergic receptors, particularly the P2Y2 subtype, which is abundant in the brain.[7][15] Activation of P2Y2 receptors is coupled to phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7] This signaling cascade can increase intracellular calcium levels and activate downstream pathways involved in neurite outgrowth, synaptic protein synthesis, and neuronal differentiation.[4][7] This mechanism provides a direct link between uridine availability and the structural plasticity of neurons.

Discussion and Future Directions

The evidence from exploratory studies suggests that this compound holds significant potential as a cognitive-enhancing agent. Its dual mechanism of action, involving both the provision of essential building blocks for neuronal membranes and the activation of signaling pathways that promote neuronal plasticity, makes it a compelling candidate for further investigation. The synergistic effects observed when uridine is co-administered with other phosphatide precursors, such as DHA and choline, highlight the importance of a multi-nutrient approach to support brain health.[5][15]

While preclinical data are promising, more extensive and well-controlled clinical trials in humans are needed to definitively establish the efficacy of uridine for cognitive enhancement in various populations, including healthy individuals and those with cognitive impairment.[3] Future research should focus on optimizing dosage and formulation, identifying biomarkers to predict treatment response, and further elucidating the downstream molecular targets of uridine-mediated signaling. A deeper understanding of these aspects will be crucial for the successful translation of these findings into effective therapeutic strategies for promoting and preserving cognitive function.

Conclusion

Exploratory studies on this compound have provided a strong rationale for its investigation as a cognitive enhancer. By promoting the synthesis of synaptic membranes and activating P2Y receptors, uridine can positively influence neuronal structure and function. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for future research aimed at harnessing the therapeutic potential of this compound for the benefit of brain health. The continued exploration of this promising nucleoside is warranted and could lead to novel interventions for a range of cognitive disorders.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Synapse formation is enhanced by oral administration of uridine and DHA, the circulating precursors of brain phosphatides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short-term administration of uridine increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.mit.edu [web.mit.edu]

- 9. thekeep.eiu.edu [thekeep.eiu.edu]

- 10. "Uridine Promotes Neurite Outgrowth in Neuro2a Cells" by Jacquelyn Spathies [thekeep.eiu.edu]

- 11. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]

- 14. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

L-Uridine's Involvement in Protein Glycosylation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycosylation, a critical post-translational modification, is fundamentally dependent on the availability of activated sugar donors, primarily nucleotide sugars. Uridine (B1682114) triphosphate (UTP) is a key component in the synthesis of the most common nucleotide sugars, such as uridine diphosphate (B83284) glucose (UDP-Glc) and uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). L-Uridine, through its salvage pathway, serves as a direct precursor to UTP, thereby playing a pivotal role in modulating the cellular pools of these essential glycosylation substrates.[1][2] This technical guide provides an in-depth exploration of the biochemical pathways connecting this compound to protein glycosylation, summarizes the quantitative effects of uridine supplementation, details relevant experimental protocols for studying these processes, and discusses the implications for biomedical research and therapeutic development.

Core Biochemical Pathways

This compound directly influences protein glycosylation by feeding into the synthesis pathways of UDP-sugars. These molecules act as the activated monosaccharide donors for glycosyltransferases.[][4][5] The primary mechanisms involve the Uridine Salvage Pathway and the subsequent formation of UDP-Glc and UDP-GlcNAc.

Uridine Salvage Pathway

The salvage pathway provides an efficient mechanism for cells to recycle nucleosides like uridine to synthesize nucleotides.[2] This pathway is particularly crucial for maintaining UTP pools, which are essential for a variety of cellular processes, including RNA synthesis and glycosylation.[1][2] The pathway involves the sequential phosphorylation of uridine.

Caption: The Uridine Salvage Pathway converts this compound to UTP.

UDP-N-Acetylglucosamine (UDP-GlcNAc) Biosynthesis

UDP-GlcNAc is a central nucleotide sugar, serving as the donor for N-linked glycosylation, O-linked GlcNAcylation (O-GlcNAc), and the synthesis of GPI anchors.[6][7] Its synthesis, often via the Hexosamine Biosynthesis Pathway (HBP), integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[8] UTP, derived from this compound, is a critical substrate in the final step of this pathway.[7][9]

Caption: Synthesis of UDP-GlcNAc via the Hexosamine Biosynthesis Pathway.

UDP-Glucose (UDP-Glc) Biosynthesis

UDP-Glc is another vital nucleotide sugar, acting as a precursor for glycogen (B147801) synthesis and as the initial sugar donor for N-linked glycosylation.[1][10][11] It is also a substrate for epimerases that produce UDP-galactose. The synthesis of UDP-Glc is catalyzed by UDP-glucose pyrophosphorylase (UGP2), which combines glucose-1-phosphate with UTP.[11][12][13]

Caption: UGP2-catalyzed synthesis of UDP-Glucose from UTP and Glucose-1-Phosphate.

Quantitative Impact of this compound Supplementation

Exogenous administration of this compound has been shown to increase intracellular UDP-sugar pools, leading to quantifiable changes in protein glycosylation and related metabolic pathways.

Table 1: Effects of Uridine Supplementation on Glycosylation & Related Metabolism

| Parameter | Model System | Uridine Dosage/Condition | Observed Effect | Reference |

| Liver Glycogen | C57BL/6J Mice | 400 mg/kg daily for 5 days | > 2-fold increase | [1][14] |

| Protein O-GlcNAcylation | C57BL/6J Mouse Liver | 400 mg/kg daily for 5 days | Increased O-GlcNAcylation of specific protein spots (e.g., ER protein disulfide isomerase A3) | [1] |

| Protein O-GlcNAcylation | HepG2 cells | Uridine treatment | Increased overall protein glycosylation profile, further enhanced by PUGNAc (O-GlcNAcase inhibitor) | [15] |

| IFN-γ Sialylation | CHO Cells | Glucosamine (B1671600) + Uridine | 28% increase in IFN-γ sialylation | [16] |

| UDP-HexNAc Levels | CHO Cells | Glucosamine + Uridine | 6- to 15-fold increase vs. control; additional 2- to 4-fold increase over glucosamine alone | [16] |

| UDP-Hex Levels | CHO Cells | Galactose + Uridine | ~20-fold increase | [16] |

Experimental Protocols & Methodologies

Analyzing the influence of this compound on protein glycosylation requires a multi-faceted approach, combining techniques to assess overall glycan changes with high-resolution methods for site-specific characterization.

General Experimental Workflow

The logical flow for investigating this compound's effects involves cellular or animal models, sample preparation, and subsequent analytical detection of glycosylation changes.

Caption: Logical workflow for studying this compound's effect on glycosylation.

Protocol: Lectin Blotting for O-GlcNAc Detection

Lectin blotting is a powerful technique to detect changes in specific glycan structures on a whole-proteome or specific-protein level.[17][18][19] This protocol is adapted for detecting O-GlcNAc modifications, which are often affected by UDP-GlcNAc availability.

Objective: To qualitatively or semi-quantitatively assess changes in O-GlcNAcylated proteins following this compound treatment.

Materials:

-